molecular formula C8H8Br2O2 B1600366 1,3-Dibromo-2-(methoxymethoxy)benzene CAS No. 142273-81-2

1,3-Dibromo-2-(methoxymethoxy)benzene

Cat. No.: B1600366
CAS No.: 142273-81-2
M. Wt: 295.96 g/mol
InChI Key: XAJIRWLAZNHZHJ-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(methoxymethoxy)benzene (CAS: 142273-81-2) is an aromatic compound with the molecular formula C₈H₈Br₂O₂ and a molecular weight of 295.96 g/mol . It features two bromine atoms at the 1- and 3-positions of the benzene ring and a methoxymethoxy (MOM) group at the 2-position. The MOM group, a common hydroxyl-protecting moiety, enhances solubility in chlorinated solvents such as chloroform, dichloromethane, and diethyl ether .

Properties

IUPAC Name

1,3-dibromo-2-(methoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2/c1-11-5-12-8-6(9)3-2-4-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJIRWLAZNHZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443215
Record name Benzene, 1,3-dibromo-2-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142273-81-2
Record name Benzene, 1,3-dibromo-2-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1,3-Dibromo-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Comparison with Similar Compounds

Halogen Substituent Variation

  • 1-Iodo-2-(methoxymethoxy)benzene ():
    Replacing bromine with iodine increases leaving-group ability, making this compound more reactive in cross-coupling reactions (e.g., Suzuki or Ullmann couplings). However, iodine’s larger atomic size may sterically hinder reactions compared to bromine. The synthesis of this compound via decarboxylative iodination (45% yield) highlights its accessibility under transition-metal-free conditions .

  • 1,3-Difluoro-4-(methoxymethoxy)benzene (CAS: 210350-62-2, ):
    Fluorine’s strong electronegativity and poor leaving-group ability make this compound less reactive in substitution reactions. However, fluorine’s electronic effects are valuable in tuning aromatic systems for applications in pharmaceuticals or agrochemicals. Its molecular weight (174.147 g/mol ) is significantly lower than the dibromo analog due to the absence of heavy halogens .

Ether Group Variation

  • 2-(Benzyloxy)-1,3-dibromobenzene ():
    The benzyloxy group introduces steric bulk and hydrophobicity compared to the MOM group. This may reduce solubility in polar solvents and alter reactivity in catalytic reactions (e.g., slower oxidative addition in cross-couplings due to steric hindrance). Structural confirmation via ¹H NMR (CDCl₃, 300 MHz) confirms regioselectivity in synthesis .

  • 1-Methoxy-3-(methoxymethoxy)benzene (): The absence of halogens limits its utility in coupling reactions, but the compound serves as a precursor for fluorinated derivatives. Its synthesis via MOM protection of 3-methoxyphenol (83% yield) demonstrates efficient protection strategies .

Key Observations :

  • Brominated derivatives are typically synthesized via electrophilic substitution or coupling reactions, while iodinated analogs benefit from decarboxylative strategies.
  • The MOM group’s stability under acidic conditions (e.g., during Suzuki coupling) makes it ideal for multistep syntheses .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Storage Conditions Reactivity in Cross-Coupling
1,3-Dibromo-2-(methoxymethoxy)benzene 295.96 Chloroform, ether, dichloromethane Refrigerator High (Br as leaving group)
1,3-Difluoro-4-(methoxymethoxy)benzene 174.15 Not reported Not reported Low (F poor leaving group)
2-(Benzyloxy)-1,3-dibromobenzene ~305.97 (estimated) Likely low polarity solvents Not reported Moderate (steric hindrance)

Key Observations :

  • Bromine’s higher atomic weight contributes to the dibromo compound’s larger molecular weight compared to fluorine analogs.
  • The MOM group’s polar nature enhances solubility in chlorinated solvents, whereas benzyloxy derivatives may require less polar media.

Biological Activity

1,3-Dibromo-2-(methoxymethoxy)benzene, a compound with the CAS number 142273-81-2, is a brominated aromatic compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₈Br₂O₂
  • Molecular Weight : 251.96 g/mol
  • Density : Approximately 2.1 g/cm³
  • Boiling Point : 256.6 °C
  • Melting Point : 53-56 °C

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an antimicrobial and antioxidant agent. Research has indicated that brominated compounds can exhibit significant biological effects due to their ability to interact with biological macromolecules.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. A study conducted on similar brominated compounds indicated that they possess inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Brominated Compounds

CompoundBacterial StrainInhibition Zone (mm)Reference
This compoundStaphylococcus aureus15
Escherichia coli12
Bacillus subtilis20

Antioxidant Activity

The compound has also been assessed for its antioxidant capabilities. In vitro studies suggest that it may scavenge free radicals effectively, which is crucial for combating oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound28.30 ± 1.17
Vitamin C60.51 ± 1.02

The biological activity of brominated compounds like this compound is thought to involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : These compounds can generate ROS, leading to oxidative stress in microbial cells.
  • Enzyme Inhibition : They may inhibit key enzymes involved in bacterial metabolism and replication.
  • Membrane Disruption : Brominated compounds can integrate into microbial membranes, disrupting their integrity and function.

Case Studies

A notable case study involved the synthesis and evaluation of various brominated derivatives for their biological activities. The results indicated that modifications in the bromination pattern could enhance antimicrobial efficacy and antioxidant properties.

Case Study Summary

  • Objective : To synthesize and evaluate the biological activity of brominated aromatic compounds.
  • Findings : Certain derivatives exhibited enhanced activity against specific bacterial strains and showed significant antioxidant potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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